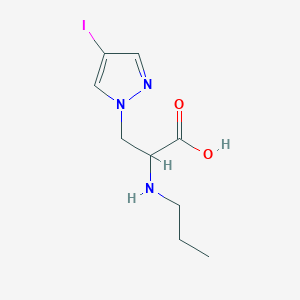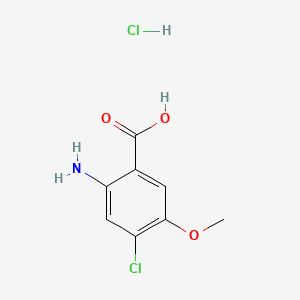
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2-methoxybenzoic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Deprotection: The protecting group is removed to yield 2-Amino-4-chloro-5-methoxybenzoic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion of the methoxy group to a carboxyl group.
Reduction: Conversion of nitro groups to amino groups.
Scientific Research Applications
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but lacks the hydrochloride group.
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the amino group.
Uniqueness
2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride is unique due to the presence of both the amino and chlorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility in water, making it more suitable for certain applications.
Properties
Molecular Formula |
C8H9Cl2NO3 |
|---|---|
Molecular Weight |
238.06 g/mol |
IUPAC Name |
2-amino-4-chloro-5-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-7-2-4(8(11)12)6(10)3-5(7)9;/h2-3H,10H2,1H3,(H,11,12);1H |
InChI Key |
AKEXXIKJEOVYRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


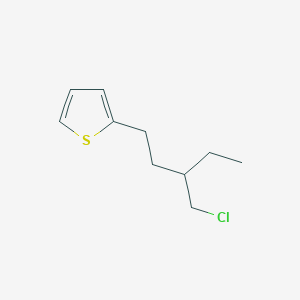
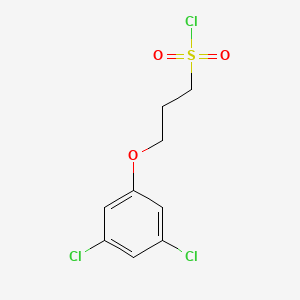
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
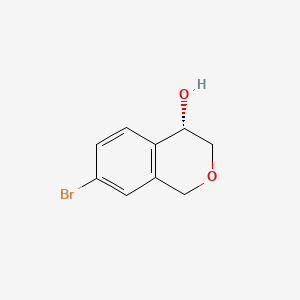
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
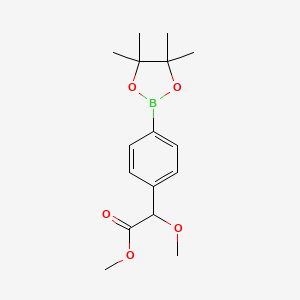
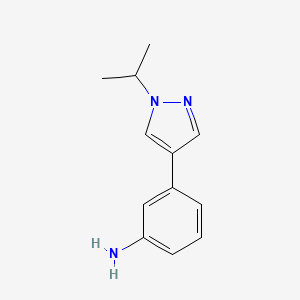
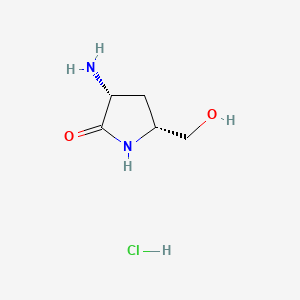
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
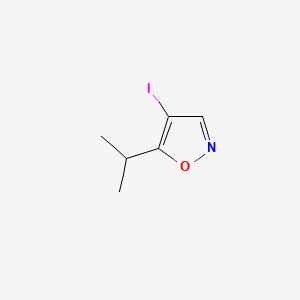
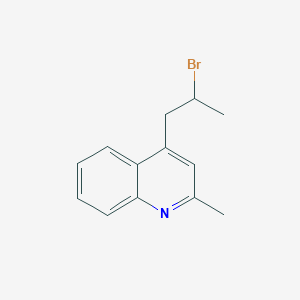
![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
